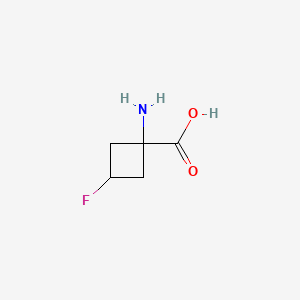
1-Amino-3-fluoro-cyclobutanecarboxylic acid
描述
1-Amino-3-fluoro-cyclobutanecarboxylic acid is a compound with the CAS Number: 1033700-92-3 . It has a molecular weight of 133.12 . The IUPAC name for this compound is 1-amino-3-fluorocyclobutanecarboxylic acid .
Synthesis Analysis
Fluorine-18 labeled 1-amino-3-fluorocyclobutanecarboxylic acid (FACBC), a new tumor-avid amino acid, was synthesized for positron emission tomography with high specific activity by nucleophilic displacement and overall radiochemical yield of 12% .Molecular Structure Analysis
The Inchi Code for 1-Amino-3-fluoro-cyclobutanecarboxylic acid is 1S/C5H8FNO2/c6-3-1-5 (7,2-3)4 (8)9/h3H,1-2,7H2, (H,8,9) .Chemical Reactions Analysis
The transport mechanisms of trans-1-amino-3-fluoro[1-(14)C]cyclobutanecarboxylic acid in prostate cancer cells have been studied . Total uptake of anti-[(14)C]FACBC by PCa cells correlates with the expression level of system ASC in PCa cells .Physical And Chemical Properties Analysis
1-Amino-3-fluoro-cyclobutanecarboxylic acid is a solid at room temperature . It should be stored in a refrigerator .科学研究应用
Tumor Imaging with PET Tracers
1-Amino-3-fluoro-cyclobutanecarboxylic acid (FACBC) is a novel tumor-avid amino acid synthesized for positron emission tomography (PET) imaging. Studies have demonstrated its effectiveness in delineating tumors, including brain tumors and prostate cancer, by leveraging its high uptake in cancer cells. For instance, Shoup and colleagues (1999) synthesized Fluorine-18 labeled FACBC, showcasing its potential in tumor imaging with high specificity. Further, Martarello et al. (2002) developed syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC) to evaluate the impact of C-3 substitution on the uptake of these radiolabeled amino acids in rodent models of brain tumors, indicating significant tumor imaging capabilities (Shoup et al., 1999) (Martarello et al., 2002).
Enhanced Detection of Prostate Cancer
FACBC has been particularly useful in the detection and imaging of recurrent prostate cancer. Schuster et al. (2011) compared the diagnostic performance of FACBC with that of other molecular imaging techniques in detecting recurrent prostate cancer, demonstrating its superior sensitivity and accuracy. This highlights FACBC's role in differentiating prostatic from extraprostatic disease, aiding in better patient management (Schuster et al., 2011).
Investigating Metastatic Lesions
FACBC PET/CT has also been explored for its utility in noninvasive imaging of pulmonary lesions and characterizing pulmonary lesions, showing that malignant lesions exhibit greater uptake than inflammatory lesions. This suggests a potential role in the diagnostic evaluation of lung cancer, alongside its established use in prostate cancer imaging (Amzat et al., 2013).
Diagnostic Performance in Recurrent Prostate Carcinoma
A meta-analysis by Ren et al. (2016) evaluated the performance of 18F-FACBC PET/CT in diagnosing recurrent prostate carcinoma, affirming its high sensitivity and specificity. This underlines the importance of FACBC PET/CT as a non-invasive metabolic imaging technique for prostate carcinoma relapse, offering a significant advancement over traditional imaging methods (Ren et al., 2016).
Radiation Dosimetry and Safety
The whole-body radiation burden of anti-18F-FACBC in humans has been studied to ensure its safety for clinical use. The liver was identified as the critical organ with the highest absorbed dose, yet the estimated effective dose falls within acceptable limits for PET imaging, indicating that anti-18F-FACBC is safe for routine production and human use (Nye et al., 2007).
安全和危害
属性
IUPAC Name |
1-amino-3-fluorocyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FNO2/c6-3-1-5(7,2-3)4(8)9/h3H,1-2,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEDWGYJNHZKQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301027797 | |
| Record name | Fluciclovine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301027797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluciclovine | |
CAS RN |
222727-43-7 | |
| Record name | Fluciclovine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222727437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluciclovine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15237 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fluciclovine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301027797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUCICLOVINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YKG0YF688X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(6R,7S)-3-chloro-7-[[4-[4-[(2,3-dihydroxybenzoyl)amino]butyl-[3-[(2,3-dihydroxybenzoyl)amino]propyl]amino]-4-oxobutanoyl]amino]-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1672780.png)
![(8-Hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2'-oxirane]-4-yl) 2-(hydroxymethyl)prop-2-enoate](/img/structure/B1672782.png)
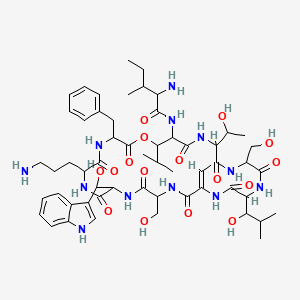
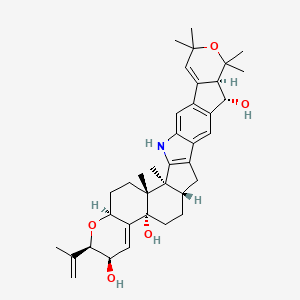
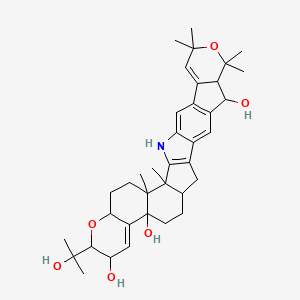
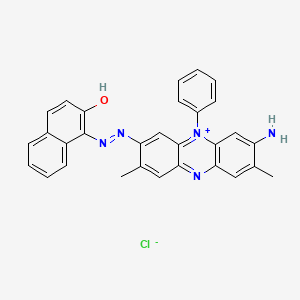
![3-Amino-7-[[4-(dimethylamino)phenyl]azo]-5-phenylphenazinium chloride](/img/structure/B1672792.png)
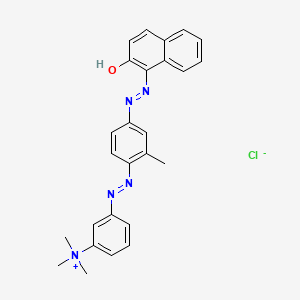
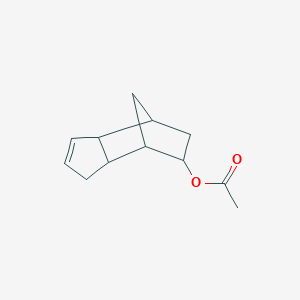
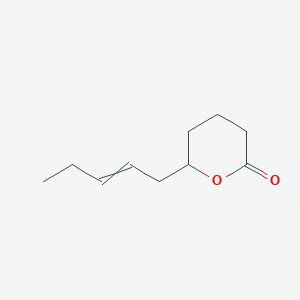
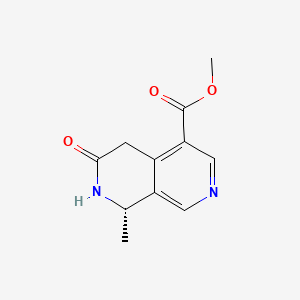
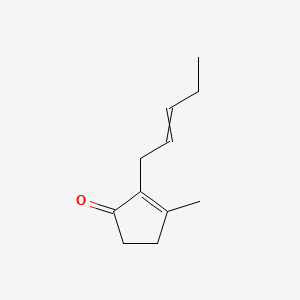
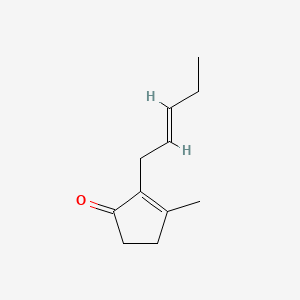
![N-[(E)-11-[(24Z)-14,16-Dihydroxy-10-methoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-4,10-dimethoxy-5,9-dimethyl-6-oxoundec-1-enyl]-N-methylformamide](/img/structure/B1672803.png)